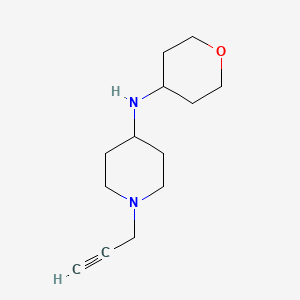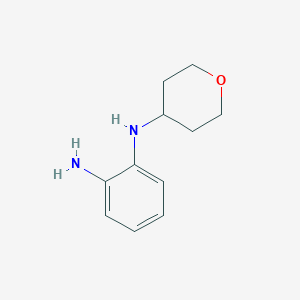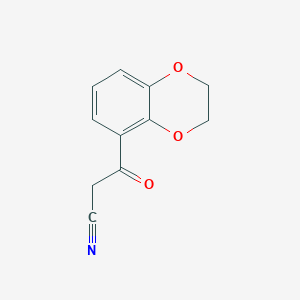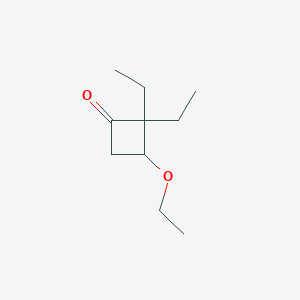
3-Ethoxy-2,2-diethylcyclobutan-1-one
Descripción general
Descripción
3-Ethoxy-2,2-diethylcyclobutan-1-one (EDCB) is an organic compound with a cyclobutane ring structure and two ethoxy groups. It has been studied extensively due to its potential applications in organic synthesis, pharmaceuticals, and other fields. EDCB is a versatile building block for organic synthesis, as it can be used to construct a variety of compounds with different functional groups. In addition, EDCB has been studied for its potential applications in medicine and biology, as it has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Formal [4+2] Cycloaddition Reactions
- Cycloaddition with Silyl Enol Ethers : 3-Ethoxycyclobutanones reacted with silyl enol ethers to produce formal [4+2] cycloadducts, 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This process, catalyzed by ethylaluminum dichloride, allows for the stereoselective preparation of highly oxygenated cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009).
- Cycloaddition to Aldehydes and Ketones : Intermolecular [4+2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones was catalyzed by boron trifluoride etherate. This resulted in the formation of 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives regioselectively and diastereoselectively (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).
Synthesis and Ring Enlargement
- Synthesis of 2-Ethoxycarbonyl-1-silacyclobutanes : These were synthesized via intramolecular C–H insertion of carbenes generated photochemically from α-(di-tert-butylsilyl)-α-diazoacetates. They undergo smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes (Maas & Bender, 2000).
Photolytic Studies and Photochemical Reactions
- Photolytic Studies of Cyclic Unsaturated Ketones : The photochemical rearrangement of 2-methylcyclobutane-1,3-dione and its enol ether demonstrated that the enol ether forms 3-ethoxy-2-methyl-trans-crotonic acid upon irradiation in moist cyclohexane (Johns & Kriegler, 1970).
Catalyzed Cycloaddition Reactions
- Catalysis with Tin(IV) Chloride : Formal [4+2] cycloaddition between various 3-ethoxycyclobutanones and allyltrialkylsilanes was catalyzed by tin(IV) chloride, producing 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Preparation of Specific Compounds
- Preparation of 2-Monoalkyl or 2-Monoaryl-3-Ethoxycyclobutanones : Optimized conditions were described for preparing various 2-monosubstituted 3-ethoxycyclobutanones, using carboxylic acid chlorides and ethyl vinyl ether (Matsuo, Okuno, Takeuchi, Kawano, & Ishibashi, 2010).
Propiedades
IUPAC Name |
3-ethoxy-2,2-diethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-10(5-2)8(11)7-9(10)12-6-3/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWANCNGWBSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1=O)OCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,2-diethylcyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)
![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)
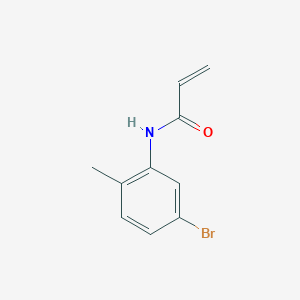
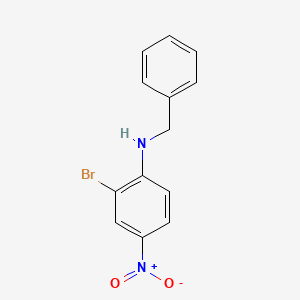


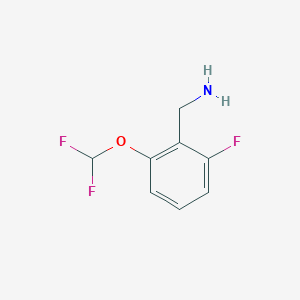

![4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline](/img/structure/B1419003.png)
![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)
![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)
